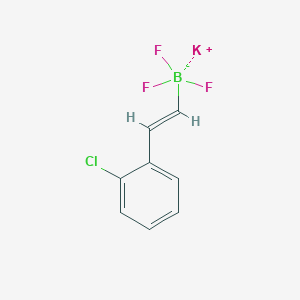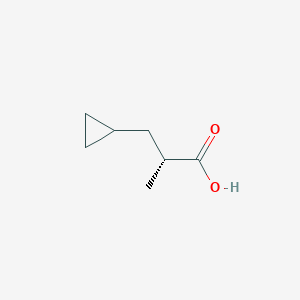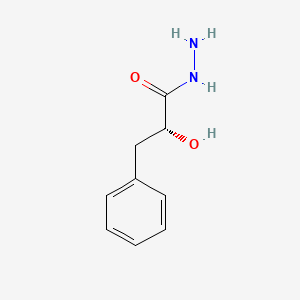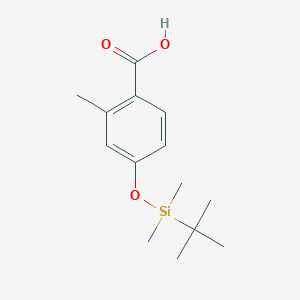
Potassium (E)-(2-chlorostyryl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (E)-(2-chlorostyryl)trifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in organic synthesis. These compounds contain a trifluoroborate anion, which is a derivative of boronic acids. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, where it serves as a stable and efficient reagent for forming carbon-carbon bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of potassium (E)-(2-chlorostyryl)trifluoroborate typically involves the reaction of (E)-(2-chlorostyryl)boronic acid with potassium bifluoride (KHF2). The process can be summarized as follows:
Hydroboration: The starting material, (E)-(2-chlorostyryl)boronic acid, is prepared through hydroboration of the corresponding alkyne.
Formation of Trifluoroborate: The boronic acid is then treated with potassium bifluoride to form the trifluoroborate salt.
Industrial Production Methods: Industrial production of potassium organotrifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium (E)-(2-chlorostyryl)trifluoroborate primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the trifluoroborate and an aryl or vinyl halide in the presence of a palladium catalyst.
Nucleophilic Substitution: The trifluoroborate can act as a nucleophile, reacting with electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling.
Solvents: Typical solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Biaryls: Formed through Suzuki-Miyaura coupling.
Substituted Boronic Acids: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Potassium (E)-(2-chlorostyryl)trifluoroborate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which potassium (E)-(2-chlorostyryl)trifluoroborate exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. The process involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The trifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The final step forms the carbon-carbon bond and regenerates the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium alkyltrifluoroborates
Comparison: Potassium (E)-(2-chlorostyryl)trifluoroborate is unique due to its specific (E)-(2-chlorostyryl) group, which imparts distinct reactivity and selectivity in cross-coupling reactions. Compared to other trifluoroborates, it offers enhanced stability and efficiency in forming carbon-carbon bonds .
Eigenschaften
Molekularformel |
C8H6BClF3K |
|---|---|
Molekulargewicht |
244.49 g/mol |
IUPAC-Name |
potassium;[(E)-2-(2-chlorophenyl)ethenyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H6BClF3.K/c10-8-4-2-1-3-7(8)5-6-9(11,12)13;/h1-6H;/q-1;+1/b6-5+; |
InChI-Schlüssel |
IXVPBJHKQJXDQE-IPZCTEOASA-N |
Isomerische SMILES |
[B-](/C=C/C1=CC=CC=C1Cl)(F)(F)F.[K+] |
Kanonische SMILES |
[B-](C=CC1=CC=CC=C1Cl)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Cbz-1-oxa-6-azaspiro[3.4]octane](/img/structure/B13459627.png)
![1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride](/img/structure/B13459639.png)
![3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13459644.png)
![tert-butylN-[(2-methylthian-4-yl)methyl]carbamate](/img/structure/B13459648.png)


![Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459675.png)

![[4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid](/img/structure/B13459685.png)


![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B13459719.png)

